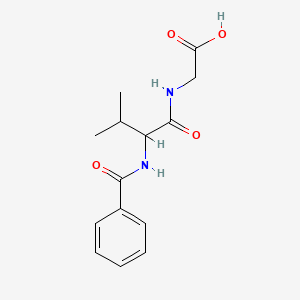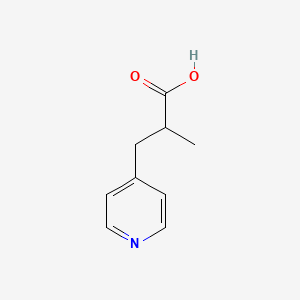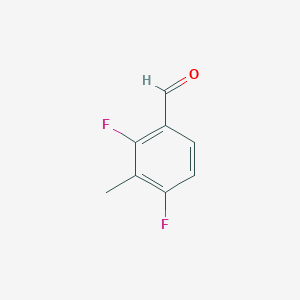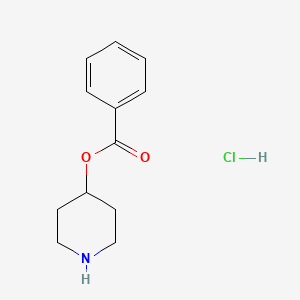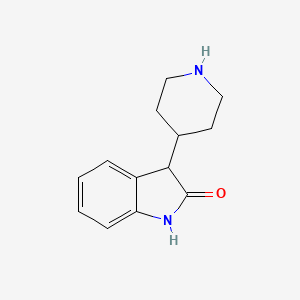
3-(ピペリジン-4-イル)インドリン-2-オン
概要
説明
3-(Piperidin-4-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a piperidine ring attached to an indolin-2-one structure, making it a valuable molecule in medicinal chemistry and pharmaceutical research .
科学的研究の応用
3-(Piperidin-4-yl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 3-(Piperidin-4-yl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
Indole derivatives, which include 3-(piperidin-4-yl)indolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, Topoisomerase IV, and induce changes that inhibit the enzyme’s function .
Result of Action
The molecular and cellular effects of 3-(Piperidin-4-yl)indolin-2-one’s action are likely related to its inhibition of Topoisomerase IV . By inhibiting this enzyme, the compound can disrupt bacterial DNA replication, leading to the death of bacterial cells .
生化学分析
Biochemical Properties
3-(Piperidin-4-yl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 3-(Piperidin-4-yl)indolin-2-one interacts with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .
Cellular Effects
The effects of 3-(Piperidin-4-yl)indolin-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 3-(Piperidin-4-yl)indolin-2-one has been shown to alter metabolic pathways, affecting the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 3-(Piperidin-4-yl)indolin-2-one exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, 3-(Piperidin-4-yl)indolin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-(Piperidin-4-yl)indolin-2-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . In in vitro and in vivo studies, long-term exposure to 3-(Piperidin-4-yl)indolin-2-one has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)indolin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in the use of 3-(Piperidin-4-yl)indolin-2-one for therapeutic purposes.
Metabolic Pathways
3-(Piperidin-4-yl)indolin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates, altering the balance of these molecules within the cell . These interactions can have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-(Piperidin-4-yl)indolin-2-one within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of 3-(Piperidin-4-yl)indolin-2-one can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)indolin-2-one is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The precise localization of 3-(Piperidin-4-yl)indolin-2-one within the cell can have significant implications for its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)indolin-2-one typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Heck reaction can be employed to couple a piperidine derivative with an indole precursor under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of 3-(Piperidin-4-yl)indolin-2-one may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 3-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolin-2-one moiety to indoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced indoline derivatives, and substituted indole compounds .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: 3-(Piperidin-4-yl)indolin-2-one is unique due to the presence of the piperidine ring, which enhances its biological activity and makes it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
3-piperidin-4-yl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEMSEIARDSIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517855 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72831-89-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
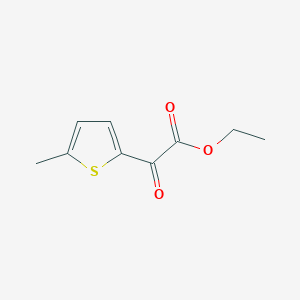
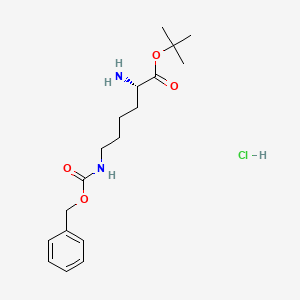
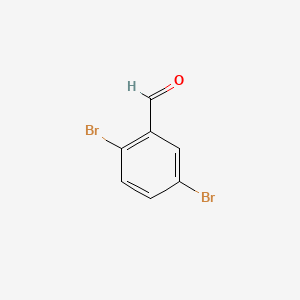
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
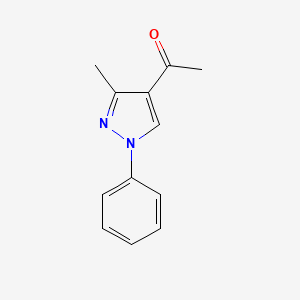
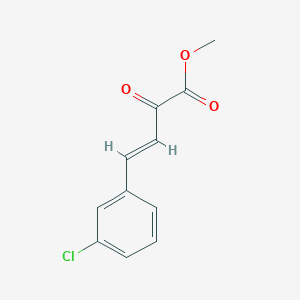
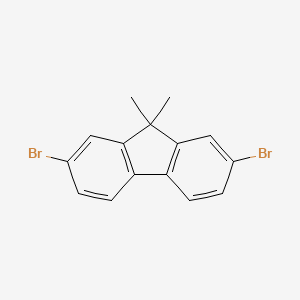
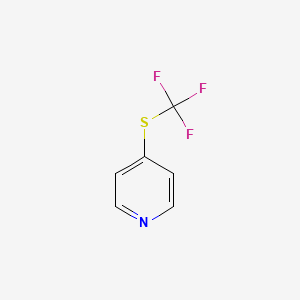
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
